molecular formula C11H7F3N2O3S2 B15211689 1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one CAS No. 62617-24-7

1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one

Cat. No.: B15211689
CAS No.: 62617-24-7
M. Wt: 336.3 g/mol
InChI Key: BKRUCLFOURCSJL-UHFFFAOYSA-N
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Description

1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone is a chemical compound that features a trifluoromethyl group, a thiadiazole ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl chloride with 3-acetylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, thiadiazole ring, and sulfonyl group in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62617-24-7

Molecular Formula

C11H7F3N2O3S2

Molecular Weight

336.3 g/mol

IUPAC Name

1-[3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]phenyl]ethanone

InChI

InChI=1S/C11H7F3N2O3S2/c1-6(17)7-3-2-4-8(5-7)21(18,19)10-16-15-9(20-10)11(12,13)14/h2-5H,1H3

InChI Key

BKRUCLFOURCSJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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